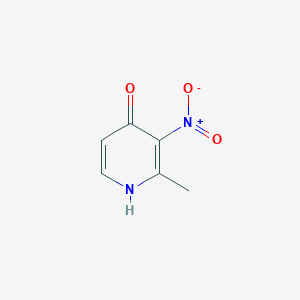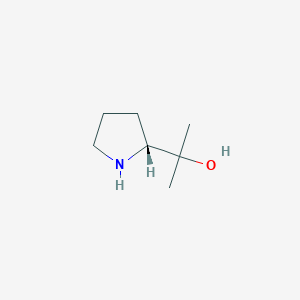
(r)-2-(Pyrrolidin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral compound featuring a pyrrolidine ring attached to a propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Pyrrolidin-2-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrole through hydrogenation.
Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained.
Alcohol Formation:
Industrial Production Methods: In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)propan-2-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize flow microreactor systems to ensure precise control over reaction conditions and improve yield .
Types of Reactions:
Oxidation: ®-2-(Pyrrolidin-2-yl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
®-2-(Pyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of ®-2-(Pyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
(S)-2-(Pyrrolidin-2-yl)propan-2-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(Pyrrolidin-2-yl)ethanol: A structurally similar compound with a different carbon chain length.
2-(Pyrrolidin-2-yl)propan-1-ol: Another analog with a different position of the hydroxyl group.
Uniqueness: ®-2-(Pyrrolidin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and chiral drug development .
Eigenschaften
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWGNIMIRRWRB-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCCN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

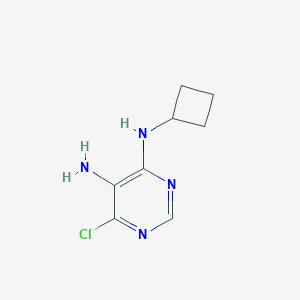
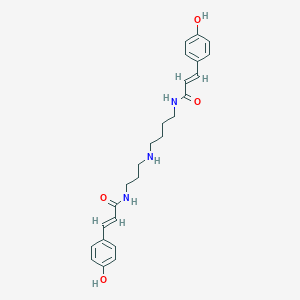
![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
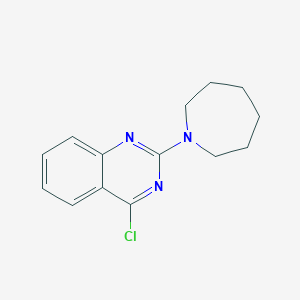


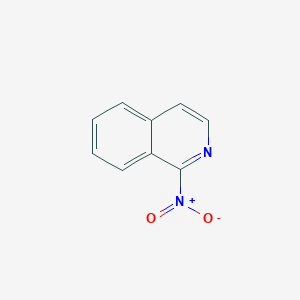
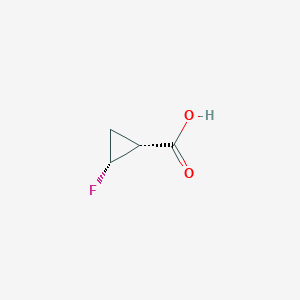
![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)
